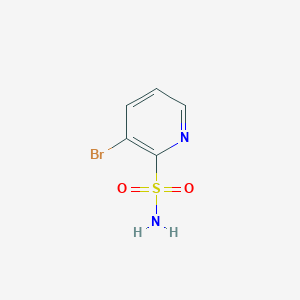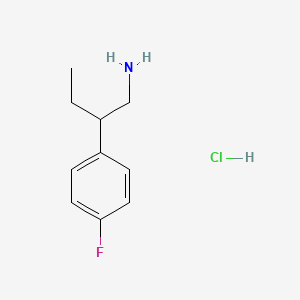
2-(4-Fluorophenyl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluorophenyl)butan-1-amine hydrochloride” is an organic compound with the IUPAC name 1-(4-fluorophenyl)butan-2-amine hydrochloride . It has a molecular weight of 203.69 . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H . This indicates that the compound has a butan-1-amine backbone with a fluorophenyl group attached to the second carbon atom.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 203.69 . The compound’s InChI code is 1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H .Scientific Research Applications
Organic Synthesis and Catalysis
- Research has explored the nucleophilic substitution reactions of halogenated ethylenes, which might be relevant to derivatives of 2-(4-Fluorophenyl)butan-1-amine hydrochloride in synthesis applications (Rappoport & Ta-Shma, 1971).
- Studies on the palladium-catalyzed coupling reactions involving alkynyl carboxylic acids and aryl halides may offer insights into the utility of fluoroaryl compounds in cross-coupling methodologies (Moon, Jang, & Lee, 2009).
Fluorescence Sensing and Imaging
- A study on fluorescent light-up detection of amine vapors highlighted the potential of fluoroaryl compounds in developing sensitive fluorescent sensors for health and environmental monitoring (Gao et al., 2016).
- Research into dual fluorescence effects of certain thiadiazoles, via structural and environmental changes, suggests that fluoroaryl derivatives could be useful in designing fluorescence probes with applications in biological and chemical sensing (Budziak et al., 2019).
Pharmacological Research
- Studies on the antitumor properties of benzothiazole derivatives, focusing on their metabolic activation and modulation through fluorination, indicate that fluoroaryl compounds could be valuable in cancer research and therapy (Bradshaw et al., 2002).
- The development of sigma-2 receptor ligands with potential anticancer activities, including fluoroaryl piperazine derivatives, underscores the relevance of fluoroaryl compounds in the design of targeted cancer therapeutics (Asong et al., 2019).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation and serious eye damage/eye irritation hazards . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(4-fluorophenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-8(7-12)9-3-5-10(11)6-4-9;/h3-6,8H,2,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGLCSASASINHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2744876.png)

![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)

![N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744884.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2744885.png)

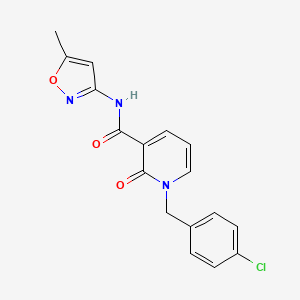
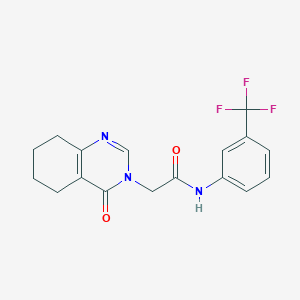
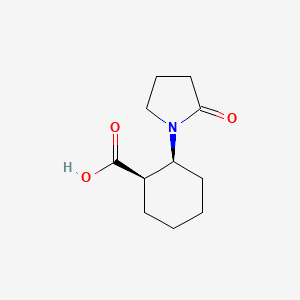
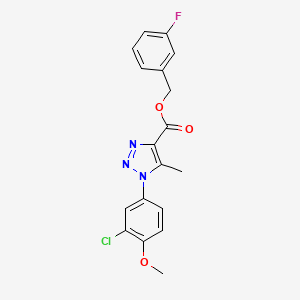
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2744895.png)
